

CEP-28122 mesylate hydrochloride mechanism of action

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Compound of Interest

Compound Name: CEP-28122 mesylate
hydrochloride

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An In-Depth Technical Guide on the Core Mechanism of Action of **CEP-28122 Mesylate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

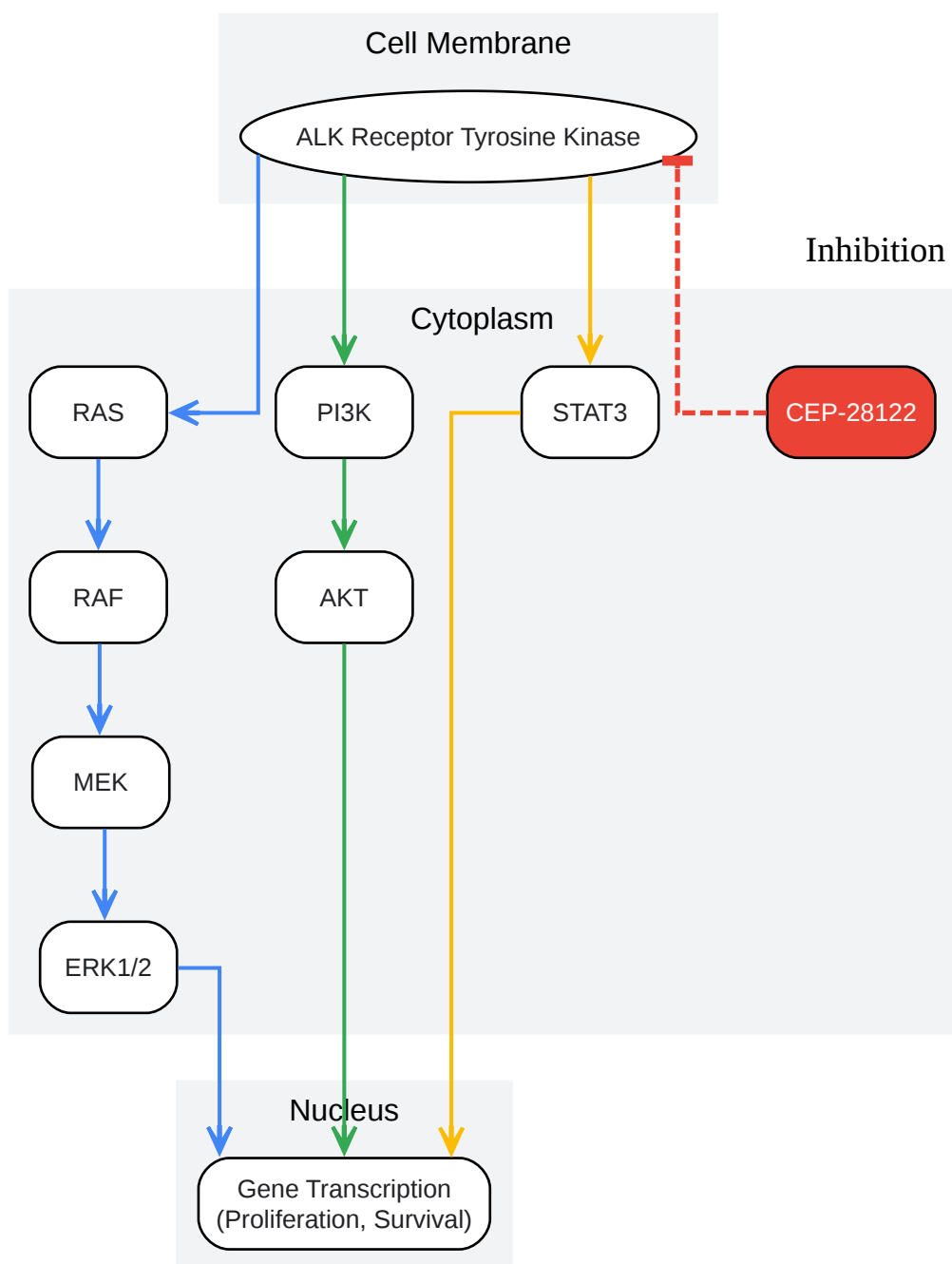
Abstract

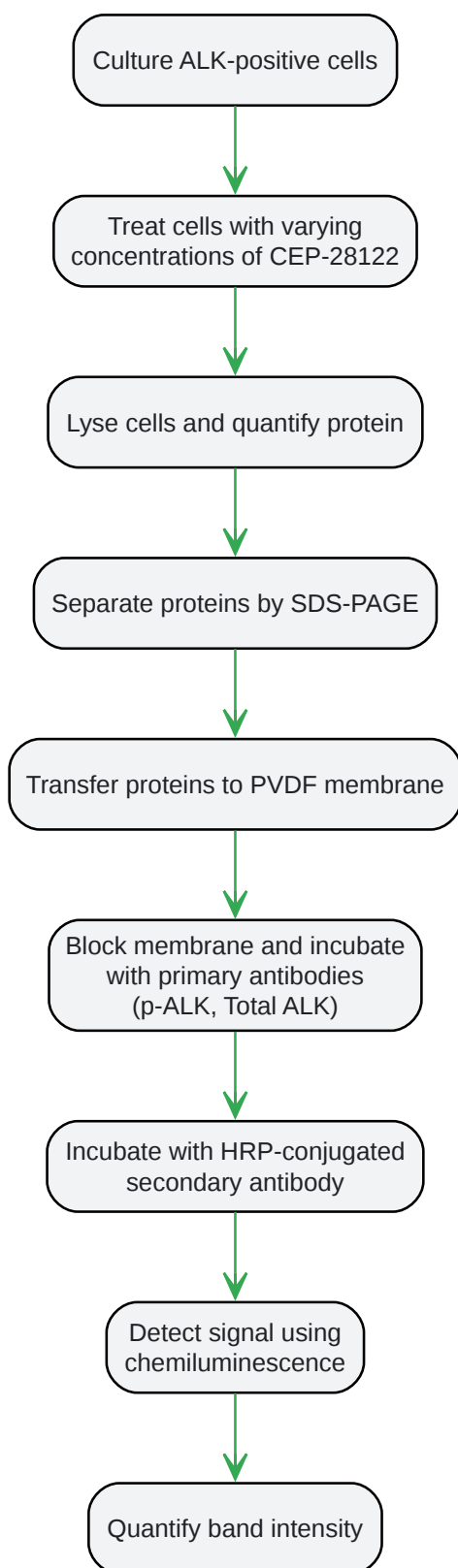
CEP-28122 is a novel, orally bioavailable small molecule that has been identified as a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in a variety of human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^{[1][4]} CEP-28122 demonstrates robust anti-tumor activity in preclinical models of ALK-positive cancers by effectively inhibiting ALK-dependent signaling pathways, leading to cell growth inhibition and apoptosis.^{[1][5]} This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CEP-28122, intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Inhibition of the ALK Signaling Pathway

CEP-28122 exerts its therapeutic effect through the potent and selective inhibition of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] As a small molecule inhibitor, CEP-28122 is designed to competitively bind to the ATP-binding pocket within the kinase domain of ALK. This competitive inhibition prevents the phosphorylation of ALK, thereby blocking its activation and the subsequent downstream signaling cascades that are crucial for the proliferation and survival of ALK-dependent cancer cells.[4]

The inhibition of ALK phosphorylation by CEP-28122 has been shown to disrupt multiple key downstream signaling pathways, including the STAT3, AKT, and ERK1/2 pathways.[6][7] The constitutive activation of these pathways by aberrant ALK signaling is fundamental to the oncogenic phenotype, promoting cell growth, survival, and proliferation. By blocking these signals, CEP-28122 effectively induces cell cycle arrest and apoptosis in ALK-positive tumor cells.[4][5]





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